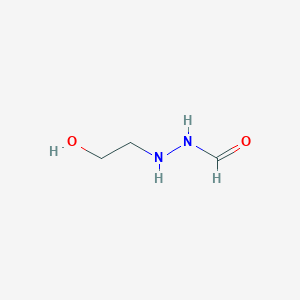
N'-(2-Hydroxyethyl)formohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(2-Hydroxyethyl)formohydrazide is a chemical compound with the molecular formula C3H8N2O2 It is a derivative of formohydrazide, where a hydroxyethyl group is attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N’-(2-Hydroxyethyl)formohydrazide can be synthesized through the reaction of formohydrazide with ethylene oxide under controlled conditions. The reaction typically involves the use of a solvent such as ethanol or water and is carried out at a temperature range of 50-70°C. The reaction yields N’-(2-Hydroxyethyl)formohydrazide as the primary product.
Industrial Production Methods
In an industrial setting, the production of N’-(2-Hydroxyethyl)formohydrazide may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or distillation to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(2-Hydroxyethyl)formohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Oxidized derivatives of N’-(2-Hydroxyethyl)formohydrazide.
Reduction: Hydrazine derivatives.
Substitution: Various substituted hydrazides depending on the reagents used.
Applications De Recherche Scientifique
N’-(2-Hydroxyethyl)formohydrazide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N’-(2-Hydroxyethyl)formohydrazide involves its interaction with specific molecular targets. The hydroxyethyl group allows it to form hydrogen bonds with various biomolecules, influencing their structure and function. The compound may also act as a chelating agent, binding to metal ions and affecting their biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Formohydrazide: The parent compound of N’-(2-Hydroxyethyl)formohydrazide.
Acetyl hydrazine: A similar compound with an acetyl group instead of a hydroxyethyl group.
Benzoyl hydrazine: Contains a benzoyl group attached to the hydrazine moiety.
Uniqueness
N’-(2-Hydroxyethyl)formohydrazide is unique due to the presence of the hydroxyethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
60098-99-9 |
|---|---|
Formule moléculaire |
C3H8N2O2 |
Poids moléculaire |
104.11 g/mol |
Nom IUPAC |
N-(2-hydroxyethylamino)formamide |
InChI |
InChI=1S/C3H8N2O2/c6-2-1-4-5-3-7/h3-4,6H,1-2H2,(H,5,7) |
Clé InChI |
XBMPZLNHQPUKFE-UHFFFAOYSA-N |
SMILES canonique |
C(CO)NNC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[3-(2,4-Diamino-6-methyl-pyrimidin-5-YL)propyl]-4-methyl-N-phenyl-benzenesulfonamide](/img/structure/B14617622.png)
![1-(3-Methylbicyclo[2.2.1]hept-2-en-2-yl)propan-2-one](/img/structure/B14617628.png)
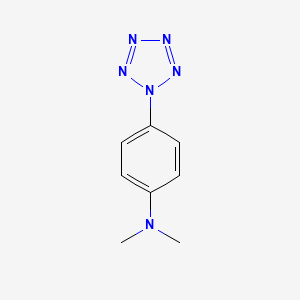
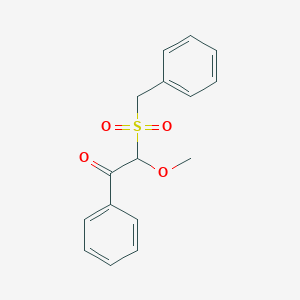
![2-([1,1'-Biphenyl]-4-yl)-4-methyl-5-phenylpyridine](/img/structure/B14617653.png)
![1-(2-Propylpyrazolo[1,5-a]pyridin-3-yl)butan-1-one](/img/structure/B14617666.png)
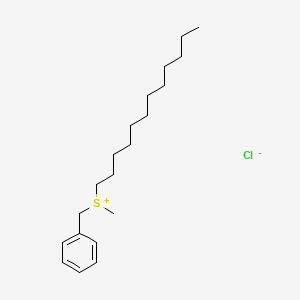
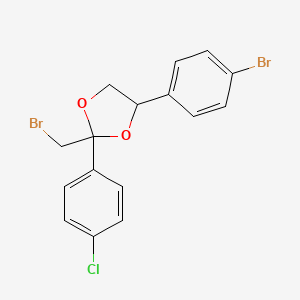
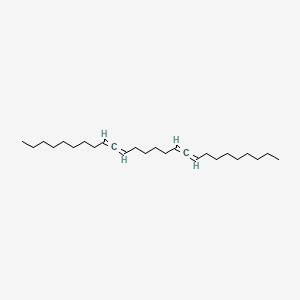

![2,2-Dimethylpropane-1,3-diol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene;oxepan-2-one](/img/structure/B14617699.png)

